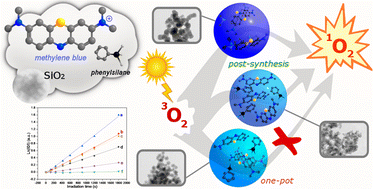Incorporation of methylene blue into mesoporous silica nanoparticles for singlet oxygen generation†
New Journal of Chemistry Pub Date: 2022-12-08 DOI: 10.1039/D2NJ04835C
Abstract
Methylene blue is a known photosensitizer with an ability to generate singlet oxygen. The main active species is the monomeric form. However, this dye has a tendency to self-aggregate to form dimers and higher aggregates, which are less active for 1O2 generation. In this study we propose different strategies to incorporate methylene blue into porous silica nanoparticles. The design of the synthesis is a key parameter to avoid both leaching of the dye and its self-aggregation. The negatively charged silica matrix allows the incorporation of the dye, which is cationic, with no leaching, whereas the presence of phenyl functions in the matrix favors the monomeric form of methylene blue (MB). We observe that both dimeric and monomeric forms of MB can generate 1O2 species when confined inside a silica matrix, improving the activity compared to the bare dye in solution.

Recommended Literature
- [1] En route to multicatalysis: kinetic resolution of trans-cycloalkane-1,2-diols via oxidative esterification†
- [2] Photoredox, photodecarboxylation, and photo-retro-Aldol chemistry of p-nitrobiphenyls
- [3] Conductive molecularly doped gold films
- [4] Back cover
- [5] In situ generation of Ni/Fe hydroxide layers by anodic etching of a Ni/Fe film for efficient oxygen evolution reaction†
- [6] Optimizing the energy storage properties of antiferroelectric ceramics by modulating the phase structure via constructing a novel binary composite†
- [7] A reductive dehalogenative process for chemo- and stereoselective synthesis of 1,3-dienylsulfonyl fluorides†
- [8] Use of protein-engineered fabrics to identify design rules for integrin ligand clustering in biomaterials†
- [9] Back cover
- [10] A piezoelectric quantum spin Hall insulator with Rashba spin splitting in Janus monolayer SrAlGaSe4†‡










